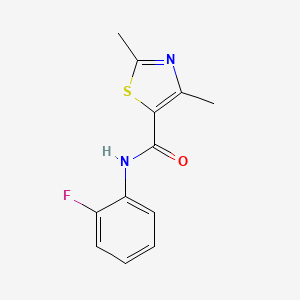

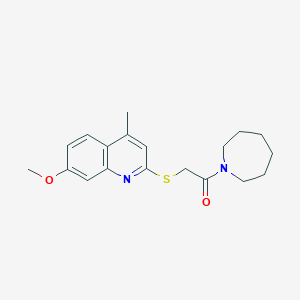

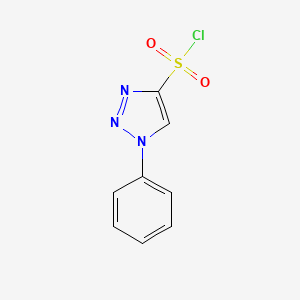

1-环己基-2-(4-乙氧基苯基)-6-氧代哌啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves several steps, including cyclization and substitution reactions. For instance, the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives is described, which involves Dieckmann-type cyclization and displacement reactions with pyrrolidine and piperidine . Another synthesis route for a related compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, includes reduction, regiosselective deprotonation, methylation, selenation, oxidation, and syn-elimination . These methods could potentially be adapted for the synthesis of "1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid" by altering the starting materials and reaction conditions to fit the structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be complex, with potential for various intermolecular interactions. For example, cocrystals of 1,3,5-cyclohexanetricarboxylic acid with bipyridine homologues show intricate hydrogen bonding networks, which could suggest that "1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid" might also form stable crystal structures with specific hydrogen bonding patterns . Additionally, the interpenetrated hydrogen bond networks observed in the crystallization of 1,3,5-cyclohexanetricarboxylic acid hydrate and its molecular complex with 4,4'-bipyridine indicate that retrosynthetic strategies could be employed to engineer desired crystal structures .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid." However, the reactions described for related compounds, such as the displacement reactions leading to the formation of 7-(1-pyrrolidinyl)- and 7-(1-piperidinyl)-1,8-naphthyridine derivatives, could be relevant . These reactions suggest that the compound may also undergo similar substitution reactions, which could be useful in further functionalizing the molecule or in the synthesis of derivatives with potential biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid" are not directly discussed, the properties of structurally related compounds can provide some insights. The crystallization behavior of 1,3,5-cyclohexanetricarboxylic acid and its complexes indicates that the compound may also exhibit specific solubility characteristics and form stable cocrystals with suitable partners . The presence of functional groups such as the carboxylic acid moiety and the ether linkage in the ethoxyphenyl group would influence the compound's acidity, solubility in organic solvents, and potential for forming hydrogen bonds, which are important factors in its physical and chemical behavior.

科学研究应用

合成中的 X 射线粉末衍射

1-环己基-2-(4-乙氧基苯基)-6-氧代哌啶-3-羧酸在复杂化合物的合成中具有重要意义。例如,它用于合成阿哌沙班等抗凝剂。X 射线粉末衍射数据对于了解化合物在合成过程中的结构至关重要,确保了预期化合物的纯度和准确形成 (Wang、Suo、Zhang、Hou 和 Li,2017)。

环化和衍生物合成

该化合物参与环化过程,对于创建各种衍生物至关重要。例如,其结构用于合成八氢菲衍生物,展示了其在有机合成和复杂分子结构创建中的多功能性 (Wilamowski、Krasodomski、Nowak 和 Sepiol,1995)。

抗菌活性

该化合物的某些衍生物已被研究其抗菌特性。该结构在合成显示出有希望的抗菌活性的化合物中发挥作用,表明其在开发新抗生素中的潜力 (Egawa、Miyamoto、Minamida、Nishimura、Okada、Uno 和 Matsumoto,1984)。

使用闭环烯烃复分解的合成

该化合物的环己烯骨架是使用闭环烯烃复分解合成的,这是一种在有机化学中用于构建环状结构的重要技术。该方法的效率在复杂分子的合成中得到体现,表明该化合物在推进合成方法中的作用 (Cong 和 Yao,2006)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4/c1-2-25-16-10-8-14(9-11-16)19-17(20(23)24)12-13-18(22)21(19)15-6-4-3-5-7-15/h8-11,15,17,19H,2-7,12-13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAXLNWFPCVKLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(CCC(=O)N2C3CCCCC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B3005160.png)

![3-amino-N-(3-chloro-4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3005165.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B3005171.png)

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B3005172.png)

![4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005178.png)